4-Bromo-2,6-difluorophenylacetic acid
Overview
Description
4-Bromo-2,6-difluorophenylacetic acid is an organic compound with the molecular formula C8H5BrF2O2 and a molecular weight of 251.02 g/mol . This compound is characterized by the presence of bromine and fluorine atoms attached to a phenylacetic acid core. It is commonly used in the synthesis of various derivatives and has applications in different fields, including chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-2,6-difluorophenylacetic acid can be synthesized through several methods. One common approach involves the bromination and fluorination of phenylacetic acid derivatives. The reaction typically involves the use of bromine and fluorine sources under controlled conditions to achieve the desired substitution pattern .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2,6-difluorophenylacetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the desired application.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are often used under controlled temperature and pressure conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenylacetic acid derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
4-Bromo-2,6-difluorophenylacetic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Bromo-2,6-difluorophenylacetic acid involves its interaction with molecular targets and pathways within biological systems. The bromine and fluorine atoms play a crucial role in modulating the compound’s reactivity and binding affinity to specific targets. These interactions can lead to various biological effects, including enzyme inhibition, receptor modulation, and signal transduction .
Comparison with Similar Compounds
- 4-Bromo-2-fluorophenylacetic acid
- 2-Bromo-4,6-dimethylphenylamine
- 4-Bromo-2,6-difluorobenzeneacetic acid
Uniqueness: 4-Bromo-2,6-difluorophenylacetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-bromo-2,6-difluorophenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O2/c9-4-1-6(10)5(3-8(12)13)7(11)2-4/h1-2H,3H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFFYYLXGIHKLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CC(=O)O)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378359 | |
Record name | 4-Bromo-2,6-difluorophenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
537033-54-8 | |
Record name | 4-Bromo-2,6-difluorophenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-bromo-2,6-difluorophenyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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